molecular formula C6H5ClF2N2 B6158776 4-chloro-6-(1,1-difluoroethyl)pyrimidine CAS No. 1289106-68-8

4-chloro-6-(1,1-difluoroethyl)pyrimidine

Cat. No.: B6158776
CAS No.: 1289106-68-8
M. Wt: 178.6
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Description

4-Chloro-6-(1,1-difluoroethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at position 4 and a 1,1-difluoroethyl group at position 6 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties. The 1,1-difluoroethyl substituent introduces steric bulk and electron-withdrawing fluorine atoms, which enhance metabolic stability and influence intermolecular interactions, such as hydrophobic effects and dipole-dipole interactions. This compound is a valuable intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry, where fluorinated groups are prized for improving pharmacokinetic profiles .

Properties

CAS No.

1289106-68-8

Molecular Formula

C6H5ClF2N2

Molecular Weight

178.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(1,1-difluoroethyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chloro group with the difluoroethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1,1-difluoroethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl pyrimidine .

Scientific Research Applications

4-Chloro-6-(1,1-difluoroethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-(1,1-difluoroethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 4-chloro-6-(1,1-difluoroethyl)pyrimidine with structurally related pyrimidine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound Cl (4), 1,1-difluoroethyl (6) C₆H₅ClF₂N₂ Intermediate for fluorinated pharmaceuticals; enhanced metabolic stability due to fluorine
4-Chloro-6-methoxy-2-(4-methylsulfonylphenyl)pyrimidine Cl (4), OMe (6), methylsulfonylphenyl (2) C₁₂H₁₁ClN₂O₃S Radioligand precursor; ether substituent improves solubility
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (4), chloromethyl (6), pyrazolo ring C₇H₆Cl₂N₄ Antibacterial/antiproliferative activities; reactive chloromethyl group enables further derivatization
4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine Cl (4), 3,3-difluoropiperidinyl (6), Me (2) C₁₀H₁₂ClF₂N₃ Cyclic amine enhances target binding; fluorine improves lipophilicity
4-Chloro-6-(difluoromethoxy)pyrimidine Cl (4), OCF₂H (6) C₅H₃ClF₂N₂O Difluoromethoxy group increases electronegativity; potential agrochemical intermediate
4-Chloro-6-(trifluoromethyl)pyrimidine Cl (4), CF₃ (6) C₅H₂ClF₃N₂ Strong electron-withdrawing CF₃ group; used in kinase inhibitors

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Effects : The 1,1-difluoroethyl group provides moderate electron withdrawal compared to trifluoromethyl () or difluoromethoxy (), balancing reactivity and stability.
  • Lipophilicity : Fluorinated substituents increase logP values, enhancing blood-brain barrier penetration. For example, the 1,1-difluoroethyl group (logP ~2.1) is less lipophilic than trifluoromethyl (logP ~2.8) but more than methoxy (logP ~1.5) .
  • Biological Activity : Pyrimidines with 6-position fluorinated groups (e.g., ) often exhibit antiproliferative or antibacterial effects, attributed to fluorine’s ability to modulate target binding and resist metabolic degradation.

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